(R)-1-(3-Bromo-5-methoxyphenyl)ethan-1-amine
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Overview
Description
®-1-(3-Bromo-5-methoxyphenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a bromine atom and a methoxy group on a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromo-5-methoxyphenyl)ethan-1-amine typically involves the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable base.
Chiral Amine Formation: The chiral center can be introduced through asymmetric synthesis or resolution of racemic mixtures using chiral catalysts or resolving agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and automated processes are often employed to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Investigated for its binding affinity to various biological receptors.
Medicine
Drug Development: Explored as a potential lead compound in drug discovery.
Pharmacological Studies: Used in studies to understand its pharmacokinetics and pharmacodynamics.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agrochemicals: Investigated for its potential use in agricultural chemicals.
Mechanism of Action
The mechanism of action of ®-1-(3-Bromo-5-methoxyphenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups may play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Chloro-5-methoxyphenyl)ethan-1-amine: Similar structure with a chlorine atom instead of bromine.
®-1-(3-Bromo-5-hydroxyphenyl)ethan-1-amine: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
Bromine Substitution: The presence of a bromine atom may confer unique reactivity and biological activity compared to other halogenated analogs.
Methoxy Group: The methoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets.
This general structure should provide a comprehensive overview of ®-1-(3-Bromo-5-methoxyphenyl)ethan-1-amine. For precise details, consulting scientific literature and experimental data is recommended.
Properties
Molecular Formula |
C9H12BrNO |
---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
(1R)-1-(3-bromo-5-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12BrNO/c1-6(11)7-3-8(10)5-9(4-7)12-2/h3-6H,11H2,1-2H3/t6-/m1/s1 |
InChI Key |
AMLFFJUBVSTMPD-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)Br)OC)N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Br)OC)N |
Origin of Product |
United States |
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